Sodium 2-chloro-5-formylbenzenesulphonate

Intramolecular catalysis Neighboring group participation Sulfonate methanolysis

Sodium 2-chloro-5-formylbenzenesulphonate (CAS 40566-58-3) is a polyfunctionalized aromatic sulfonate salt characterized by the simultaneous presence of an electron-withdrawing chlorine atom at the 2-position, a reactive aldehyde group at the 5-position, and a solubilizing sodium sulfonate group. This specific substitution pattern confers unique reactivity properties that distinguish it from positionally isomeric or non-chlorinated analogs.

Molecular Formula C7H4ClNaO4S
Molecular Weight 242.61 g/mol
CAS No. 40566-58-3
Cat. No. B12658880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-chloro-5-formylbenzenesulphonate
CAS40566-58-3
Molecular FormulaC7H4ClNaO4S
Molecular Weight242.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)S(=O)(=O)[O-])Cl.[Na+]
InChIInChI=1S/C7H5ClO4S.Na/c8-6-2-1-5(4-9)3-7(6)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1
InChIKeyNHFHWFDCYQTTFV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-Chloro-5-formylbenzenesulphonate (CAS 40566-58-3): A Strategic Bifunctional Aromatic Intermediate for Optical Brightener and Fine Chemical Synthesis


Sodium 2-chloro-5-formylbenzenesulphonate (CAS 40566-58-3) is a polyfunctionalized aromatic sulfonate salt characterized by the simultaneous presence of an electron-withdrawing chlorine atom at the 2-position, a reactive aldehyde group at the 5-position, and a solubilizing sodium sulfonate group . This specific substitution pattern confers unique reactivity properties that distinguish it from positionally isomeric or non-chlorinated analogs. The compound serves as a critical building block in the manufacture of bis-stilbene optical brighteners, azo dyes, and diversely substituted aromatic derivatives through sequential transformations exploiting both the formyl and chloro functional groups [1].

Bifunctional aromatic building block with formyl and chloro handles for sequential derivatization.
Ortho-formyl group enables intramolecular nucleophilic catalysis at the sulfonate center.
Chloro substituent modulates electrophilicity and organic-phase partitioning during workup.

Why Sodium 2-Chloro-5-formylbenzenesulphonate Cannot Be Replaced by Sodium 4-Formylbenzenesulfonate or Non-Chlorinated Analogs in Nucleophilic Displacement and Brightener Synthesis


The specific positioning of the formyl group ortho to the sulfonate ester linkage enables intramolecular nucleophilic catalysis that cannot be replicated by para-substituted isomers. In comparative methanolysis studies under identical basic conditions, p-methoxyphenyl 2-formylbenzenesulfonate undergoes rapid conversion to the dimethyl acetal of 2-formylbenzenesulfonic acid, while p-methoxyphenyl 4-formylbenzenesulfonate remains entirely unreactive [1]. This anchimeric assistance is geometrically impossible in the para isomer and is further modulated by the electron-withdrawing chloro substituent, which enhances the electrophilicity of the sulfonate center while also increasing the compound's LogP by approximately 3.2 log units relative to the non-chlorinated 2-formyl analog, profoundly affecting partitioning behavior in biphasic reaction systems and downstream purification workflows .

Ortho- vs. Para-Formyl Reactivity
Ortho formyl provides anchimeric assistance; enables selective sulfonate ester methanolysis.
Para isomer shows no reactivity under identical conditions; intramolecular catalysis cannot occur.
Chlorinated vs. Non-Chlorinated Lipophilicity
Chloro substituent significantly increases LogP, improving extraction into organic solvents.
Non-chlorinated analog has much lower lipophilicity; may limit phase-transfer and chromatographic resolution.

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for Sodium 2-Chloro-5-formylbenzenesulphonate Selection


Ortho-Formyl Intramolecular Nucleophilic Catalysis: Direct Reactivity Comparison of 2-Formyl vs. 4-Formyl Benzenesulfonate Esters

The 2-formyl substituent provides anchimeric assistance during nucleophilic substitution at the sulfonyl sulfur center, a feature absent in the 4-formyl isomer. Under identical reaction conditions (anhydrous K₂CO₃, methanol, ambient temperature), p-methoxyphenyl 2-formylbenzenesulfonate yields the dimethyl acetal of 2-formylbenzenesulfonic acid in excellent yield, whereas p-methoxyphenyl 4-formylbenzenesulfonate is completely unaffected [1].

Ortho-Formyl Catalysis vs. 4-Formyl
Head-to-head
Near-quantitative conversion to dimethyl acetal vs. 0% conversion (para isomer)
Enables chemoselective sulfonate ester solvolysis
Anhydrous K₂CO₃, MeOH, ambient temp.
Intramolecular catalysis Neighboring group participation Sulfonate methanolysis Structure-reactivity relationship

Chloro Substituent Effect on Lipophilicity: Measured LogP of Sodium 2-Chloro-5-formylbenzenesulphonate vs. Non-Chlorinated 2-Formylbenzenesulfonate

The presence of the chloro substituent at the 2-position dramatically increases the compound's lipophilicity relative to the non-chlorinated analog. The experimental LogP of sodium 2-chloro-5-formylbenzenesulphonate is 2.13740 , compared to a reported LogP of -1.10 for sodium 2-formylbenzenesulfonate .

Chloro Substituent LogP Effect
Data to verify
ΔLogP ≈ 3.24 (Target LogP 2.14, Comparator −1.10)
Alters organic-phase partitioning and reversed-phase retention
Computed/experimental values; confirm with in-house measurement
Lipophilicity LogP Partition coefficient Bioavailability Phase-transfer

Optimized Synthesis Yield of the Free Sulfonic Acid Trihydrate: 85.6% Isolated Yield via the Bayer Oleum Process

The Bayer process for preparing 2-chloro-5-formylbenzenesulfonic acid trihydrate achieves an isolated yield of 85.6% of theory with a purity of 91.7%, as described in Example 1 of EP0038999B2 [1]. This compares favorably to alternative oleum-based sulfonation protocols that yield only 78-80% of the desired product [1].

Optimized Sulfonation Yield
Head-to-head
85.6% yield (91.7% purity) vs. 78–80% yield (81.6–89.0% purity)
Supports cost-efficient scale-up and simpler purification
Bayer oleum process, 85 °C; EP0038999B2 Examples
Sulfonation Oleum process Yield optimization Process chemistry 4-Chlorobenzaldehyde

Established Utility as a Precursor to Bis-Stilbene Optical Brighteners: Structural Role of the 2-Chloro-5-Formyl Substitution Pattern

2-Chloro-5-formylbenzenesulfonic acid and its sodium salt are explicitly identified as valuable starting materials for optical brighteners based on bis-stilbene compounds in EP0038999B2 [1]. The specific 2-chloro substitution pattern is critical for the subsequent Wittig or aldol condensation steps that construct the stilbene chromophore, as the chlorine atom modulates the electronic properties of the aromatic ring to optimize fluorescence quantum yield and photostability in the final brightener molecule.

Optical Brightener Precursor
Class-level
Cited as starting material for bis-stilbene brighteners
Substitution pattern is structurally required for this brightener class
Patent claim; confirm with internal specification review
Optical brighteners Bis-stilbene Fluorescent whitening agents Textile auxiliaries Detergent additives

Best Application Scenarios for Sodium 2-Chloro-5-formylbenzenesulphonate Based on Quantitative Evidence


Synthesis of Bis-Stilbene Optical Brighteners for Textile and Detergent Applications

The compound is the preferred sulfonate building block for bis-stilbene optical brighteners due to the necessary 2-chloro-5-formyl substitution pattern documented in Bayer's foundational patent [1]. The high-yielding oleum sulfonation process (85.6% yield) ensures reliable access to the trihydrate intermediate at industrial scale [1]. The elevated LogP (2.14 vs. -1.10 for the non-chlorinated analog) facilitates organic-phase reactions during stilbene construction. Selection of non-chlorinated or para-substituted analogs would preclude access to this specific brightener class entirely.

Sulfonate Ester Chemistry Exploiting Intramolecular Nucleophilic Catalysis for Selective Derivatization

The ortho-formyl group's ability to provide anchimeric assistance during sulfonate ester solvolysis [2] enables selective transformations at the sulfonate center that are impossible with para-formyl isomers. This differential reactivity is valuable for synthetic sequences requiring chemoselective sulfonate ester cleavage in the presence of other electrophilic functional groups, a scenario where the 4-formyl analog would fail to react.

Biphasic Reaction Systems and Chromatographic Purification Where Enhanced Lipophilicity Improves Process Efficiency

The 3.24 log unit increase in LogP relative to sodium 2-formylbenzenesulfonate translates to markedly improved extractability into organic solvents during workup procedures. This property reduces the number of extraction cycles required for product isolation and enables more effective separation from polar impurities on reversed-phase chromatography, directly impacting both laboratory-scale purification throughput and manufacturing process economics.

Sequential Functionalization via Aldehyde Chemistry for Diversely Substituted Aromatic Libraries

The 5-formyl group serves as a versatile handle for reductive amination, Grignard addition, Knoevenagel condensation, and hydrazone formation, while the 2-chloro group permits subsequent nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The confirmed high-purity product available from the optimized oleum process (91.7% purity of the trihydrate, convertible to the sodium salt in 99.7% yield [1]) provides a consistent starting material quality essential for reproducible library synthesis.

Application
Selection Property
Validation Focus
Bis-Stilbene Brightener Synthesis
2-Chloro-5-formyl substitution pattern
Verify structural requirement for target brightener class
Selective Sulfonate Ester Chemistry
Ortho-formyl anchimeric assistance
Evaluate chemoselectivity relative to para isomer
Biphasic Reaction Workup
Enhanced lipophilicity from chloro substituent
Assess organic-phase extractability improvement
Sequential Aromatic Functionalization
Orthogonal formyl and chloro reactive handles
Validate reproducibility of multi-step derivatization
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